molecular formula C19H17FN2O2 B2877036 3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898455-31-7

3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

Cat. No. B2877036
CAS RN: 898455-31-7
M. Wt: 324.355
InChI Key: VIKDFSUIZKSDCS-UHFFFAOYSA-N
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Description

The compound “3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide” is closely related to Ofloxacin, a second-generation fluoroquinolone antibiotic . It is often given as a topical treatment for ocular and otic infections .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex given its IUPAC name. It appears to contain a tricyclic system, which suggests a three-ring structure. The presence of Fluoro (F), Nitrogen (N), and amide functional group (-CONH2) also adds to the complexity of the molecule .

Scientific Research Applications

Synthesis of Heterocycles

Fluorinated benzamides are pivotal in heterocyclic synthesis due to their unique reactivity afforded by the fluorine atoms. The synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones explores the nucleophilic vinylic substitution reaction of gem-difluoroenamides, highlighting the role of fluorinated ynamides as novel building blocks in organic synthesis (Meiresonne et al., 2015).

Antimicrobial Activity

The antimicrobial properties of fluorinated benzamides and their derivatives have been evaluated, showing significant activity against fungi and Gram-positive microorganisms. This research provides a foundation for the development of new antimicrobial agents leveraging the structural features of fluorinated benzamides (Carmellino et al., 1994).

Potential Anti-HIV and Anticancer Agents

Fluorine substitution on 1,2,4-triazinones has led to compounds with promising anti-HIV activity and CDK2 inhibition, demonstrating the therapeutic potential of fluorinated benzamides in treating HIV and cancer. This research underscores the importance of structural modification in developing dual-function therapeutic agents (Makki et al., 2014).

Imaging Agents for PET

Fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), illustrating the application of fluorinated benzamides in diagnostic imaging and the study of tumor biology (Tu et al., 2007).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it may share similarities with Ofloxacin, which inhibits DNA gyrase and topoisomerase IV, enzymes necessary for bacterial DNA replication .

properties

IUPAC Name

3-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDFSUIZKSDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

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